3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one 3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1714834-37-3
VCID: VC6429650
InChI: InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2
SMILES: C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

CAS No.: 1714834-37-3

Cat. No.: VC6429650

Molecular Formula: C11H9BrN2O

Molecular Weight: 265.11

* For research use only. Not for human or veterinary use.

3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one - 1714834-37-3

Specification

CAS No. 1714834-37-3
Molecular Formula C11H9BrN2O
Molecular Weight 265.11
IUPAC Name 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one
Standard InChI InChI=1S/C11H9BrN2O/c12-10-2-1-7-14(11(10)15)8-9-3-5-13-6-4-9/h1-7H,8H2
Standard InChI Key MUPSQHHDHATOTJ-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)Br)CC2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is C₁₁H₉BrN₂O, with a molecular weight of 265.11 g/mol. Its IUPAC name is 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one, reflecting the bromine substitution at position 3 of the pyridinone ring and the pyridin-4-ylmethyl group at position 1.

Key Structural Attributes:

  • Pyridin-2-one core: Provides hydrogen-bonding capabilities via the lactam group.

  • Bromine atom: Enhances electrophilicity and serves as a handle for cross-coupling reactions.

  • Pyridin-4-ylmethyl substituent: Introduces aromatic stacking potential and modulates solubility.

Spectroscopic Data (Inferred from Analogs):

PropertyValue (Analog Reference)
¹H NMR (DMSO-d₆)δ 8.50 (d, 2H, pyridine-H), 7.35 (d, 1H, pyridinone-H), 5.20 (s, 2H, CH₂)
MS (ESI)m/z 265.11 [M+H]⁺

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one can be inferred from methods used for analogous compounds:

  • Alkylation of Pyridin-2-one:
    Reaction of 3-bromopyridin-2(1H)-one with 4-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) yields the target compound.

    3-Bromopyridin-2-one + 4-(Chloromethyl)pyridineBase3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2-one\text{3-Bromopyridin-2-one + 4-(Chloromethyl)pyridine} \xrightarrow{\text{Base}} \text{3-Bromo-1-(pyridin-4-ylmethyl)pyridin-2-one}
  • Bromination Post-Functionalization:
    Bromination of 1-(pyridin-4-ylmethyl)pyridin-2(1H)-one using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Yield Optimization:

  • Solvent Choice: Dichloromethane or acetonitrile improves reaction efficiency.

  • Catalysis: Silver carbonate (Ag₂CO₃) enhances alkylation rates.

Applications in Pharmaceutical Research

Biological Activity

While direct studies on this compound are scarce, structurally related pyridinones exhibit notable bioactivity:

  • AMPK Activation: Analogous 3,5-dimethylpyridin-4(1H)-one derivatives demonstrate AMP-activated protein kinase (AMPK) activation, a target for metabolic disorders and cancer .

  • Anticancer Potential: Brominated pyridinones show selective growth inhibition in breast cancer cell lines (e.g., MDA-MB-453) .

Structure-Activity Relationship (SAR) Insights:

ModificationEffect on Activity
Bromine at C3Enhances electrophilicity for covalent binding
Pyridin-4-ylmethylImproves solubility and target engagement

Physicochemical Properties

Solubility and Stability

Data from analogs suggest:

  • Aqueous Solubility: Moderate (~50–100 µM in PBS), influenced by the pyridinylmethyl group .

  • Thermal Stability: Stable up to 150°C (TGA data from similar compounds).

Partition Coefficients:

LogP (Predicted)LogD₇.₄
1.81.5

Future Perspectives

Research Opportunities

  • Target Identification: Leverage proteomic studies to identify binding partners.

  • Prodrug Development: Modify the lactam group to enhance bioavailability.

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